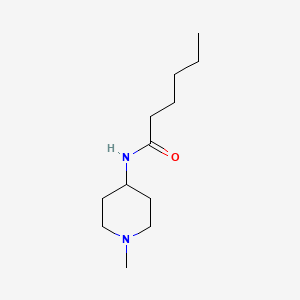![molecular formula C20H16N4O5 B4182017 N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182017.png)
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide
説明
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide, commonly known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a fluorescent probe for imaging biological systems. MOCA has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
MOCA works by undergoing a photoinduced electron transfer (PET) process, which results in the formation of a fluorescent species. When MOCA is exposed to ROS, the PET process is disrupted, resulting in a decrease in fluorescence intensity. This property of MOCA makes it an ideal probe for imaging ROS in cells.
Biochemical and Physiological Effects
MOCA has been shown to have low toxicity and does not interfere with cellular metabolism. Additionally, MOCA has been shown to be stable under physiological conditions, making it suitable for in vivo imaging studies.
実験室実験の利点と制限
MOCA has several advantages for lab experiments, including its high sensitivity and selectivity for imaging ROS, low toxicity, and stability under physiological conditions. However, MOCA has some limitations, including its inability to penetrate the blood-brain barrier and its limited photostability, which may affect its use in long-term imaging studies.
将来の方向性
There are several future directions for MOCA research, including the development of improved synthesis methods for MOCA derivatives with enhanced properties, such as increased photostability and improved blood-brain barrier penetration. Additionally, MOCA could be used in combination with other probes to study complex biological systems, such as the interaction between ROS and other signaling molecules. Finally, MOCA could be used to study the role of ROS in various diseases, such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, MOCA is a promising fluorescent probe for imaging biological systems, with high sensitivity and selectivity for ROS. MOCA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on MOCA could lead to the development of improved imaging probes and a better understanding of the role of ROS in various diseases.
科学的研究の応用
MOCA has been extensively used as a fluorescent probe for imaging biological systems, including live cells, tissues, and organisms. MOCA has been shown to exhibit high sensitivity and selectivity for imaging reactive oxygen species (ROS) in cells. Additionally, MOCA has been used to study the distribution and metabolism of drugs in cells and tissues.
特性
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-19(13-11-12-3-1-2-4-16(12)28-20(13)26)21-14-5-6-15(18-17(14)22-29-23-18)24-7-9-27-10-8-24/h1-6,11H,7-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWUFHQYYQLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4181960.png)
![methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4181967.png)

![N-[2-(4-chlorophenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4181988.png)


![ethyl N-[(4-bromo-5-ethyl-2-thienyl)carbonyl]glycinate](/img/structure/B4181999.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4182010.png)
![2-(2,5-dichlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4182021.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182025.png)
![5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4182029.png)
![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4182036.png)
![N-[1-(3,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182039.png)